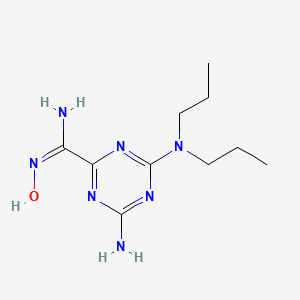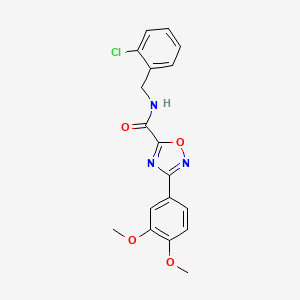![molecular formula C24H35N3O2 B5993827 1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5993827.png)
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Moiety: The cyclopropane group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amidation Reaction: The carboxamide group is formed through amidation reactions, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Uniqueness: 1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane moiety, in particular, can influence the compound’s reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-5-7-19(8-6-18)16-25(2)23(28)21-4-3-13-27(17-21)22-11-14-26(15-12-22)24(29)20-9-10-20/h5-8,20-22H,3-4,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWTIWUPZVNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5993745.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5993755.png)
![Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride](/img/structure/B5993766.png)

![1-(2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5993785.png)
![1-{5-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B5993790.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5993792.png)
![2-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]pyrazine](/img/structure/B5993795.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5993814.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine](/img/structure/B5993835.png)
![4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]thiomorpholine](/img/structure/B5993851.png)
![N-ethyl-5-[1-(imidazo[1,2-a]pyrimidine-2-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5993858.png)
![N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5993859.png)
